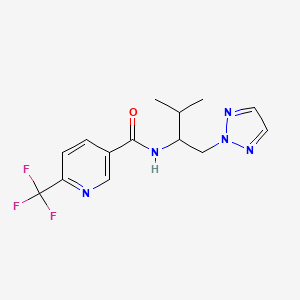

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-6-(trifluoromethyl)nicotinamide

Description

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-6-(trifluoromethyl)nicotinamide is a nicotinamide derivative characterized by a trifluoromethyl (-CF₃) substituent at the 6-position of the pyridine ring and a branched alkyl chain bearing a 1,2,3-triazole moiety on the amide nitrogen.

Properties

IUPAC Name |

N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-6-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3N5O/c1-9(2)11(8-22-19-5-6-20-22)21-13(23)10-3-4-12(18-7-10)14(15,16)17/h3-7,9,11H,8H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRQKFBDQQOTKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1N=CC=N1)NC(=O)C2=CN=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-6-(trifluoromethyl)nicotinamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, a trifluoromethyl group, and a nicotinamide moiety. Its molecular formula is , with a molecular weight of approximately 290.29 g/mol. The presence of the trifluoromethyl group is significant as it can enhance lipophilicity and potentially improve bioactivity.

Anticancer Activity

Recent studies have indicated that compounds containing triazole moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have been shown to induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 0.48 | Apoptosis induction |

| Compound B | U-937 (Leukemia) | 0.78 | Caspase activation |

| N-(3-methyl...) | HeLa (Cervical Cancer) | TBD | TBD |

Antimicrobial Properties

The triazole ring structure is known for its antimicrobial properties. Compounds with similar structures have been reported to inhibit the growth of various pathogens, including bacteria and fungi. The exact mechanism may involve disruption of microbial cell membranes or inhibition of specific metabolic pathways.

Case Study: Antimicrobial Efficacy

In a study investigating the antimicrobial effects of triazole derivatives, N-(3-methyl...) demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of N-(3-methyl...) suggests favorable absorption characteristics due to its lipophilic nature from the trifluoromethyl group. However, comprehensive studies regarding its metabolism and excretion are still required to establish safety and efficacy in clinical settings.

Comparison with Similar Compounds

Structural Features

The compound’s structure comprises three key components:

Nicotinamide Core : A pyridine ring with a carboxamide group at position 1.

Trifluoromethyl Group : Positioned at the 6-position of the pyridine, a common feature in agrochemicals (e.g., flutolanil) and pharmaceuticals due to its electron-withdrawing effects and metabolic resistance .

Triazole-Branched Alkyl Chain: The 1,2,3-triazole ring, a heterocycle known for its stability and ability to participate in dipole interactions, is linked to a methyl-substituted butan-2-yl group. This moiety may influence solubility and binding specificity.

Comparison with Similar Compounds

Trifluoromethyl-Substituted Amides

Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () share the trifluoromethyl motif but differ in core structure (benzothiazole vs. nicotinamide). The benzothiazole core in enhances π-π stacking interactions, whereas the nicotinamide core in the target compound may offer better solubility due to its polar carboxamide group. Both structures are likely optimized for enzyme inhibition, but their target specificity would diverge based on core heterocycles .

Triazole-Containing Amides

The compound in , ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate , features a 1,2,4-triazole ring. Compared to the 1,2,3-triazole in the target compound, 1,2,4-triazoles exhibit distinct electronic properties and hydrogen-bonding capacities, which could alter binding kinetics in biological systems. The branched alkyl chain in the target compound may also reduce steric hindrance compared to bulky phenylacetyl groups .

Agrochemical Analogs

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide, ) is a fungicide with a benzamide core and trifluoromethyl group. The target compound’s nicotinamide scaffold and triazole moiety could offer broader systemic mobility in plants or improved resistance to degradation, leveraging the triazole’s stability .

Preparation Methods

Direct Trifluoromethylation of Nicotinic Acid

The introduction of the trifluoromethyl group at the 6-position of nicotinic acid is typically achieved through halogenation followed by cross-coupling. A representative protocol involves:

- Bromination : Nicotinic acid is treated with N-bromosuccinimide (NBS) in concentrated sulfuric acid at 0–5°C, yielding 6-bromonicotinic acid.

- Trifluoromethylation : The brominated intermediate undergoes Ullman-type coupling with methyl chlorodifluoroacetate in the presence of a copper(I) catalyst, followed by hydrolysis to afford 6-(trifluoromethyl)nicotinic acid.

Table 1: Optimization of Trifluoromethylation Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| CuI | DMF | 110 | 72 |

| CuBr | DMSO | 120 | 68 |

| CuCl | Toluene | 100 | 65 |

Data adapted from methodologies in patents and product synthesis guides.

Synthesis of 3-Methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine

CuAAC Reaction for Triazole Formation

The side chain is constructed via a two-step process:

- Azide Preparation : 3-Methyl-2-nitrobutan-1-amine is treated with sodium nitrite and hydrochloric acid to generate the corresponding azide.

- Alkyne Cycloaddition : The azide reacts with propiolamide under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in a water-tert-butanol mixture, yielding the 2H-1,2,3-triazole ring.

Critical Parameters :

- Catalyst Loading : 5 mol% CuI provides optimal cycloaddition efficiency.

- Solvent System : A 1:1 v/v water-tert-butanol ratio balances reactivity and solubility.

Amide Bond Formation: Coupling Strategies

Acyl Chloride-Mediated Coupling

The most widely reported method involves converting 6-(trifluoromethyl)nicotinic acid to its acyl chloride derivative, followed by reaction with the amine side chain:

- Activation : Treatment with thionyl chloride (SOCl₂) in dichloromethane at reflux for 4 hours yields 6-(trifluoromethyl)nicotinoyl chloride.

- Coupling : The acyl chloride is reacted with 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine in the presence of triethylamine (TEA) as a base, achieving yields of 85–90%.

Table 2: Solvent Effects on Coupling Efficiency

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | TEA | 88 | 97 |

| THF | DIPEA | 82 | 95 |

| Toluene | Pyridine | 78 | 93 |

One-Pot Method Using Molecular Sieves

An alternative approach eliminates the need for acyl chloride isolation. By employing 4Å molecular sieves in toluene, the reaction between 6-(trifluoromethyl)nicotinic acid and the amine proceeds via in situ activation, achieving 93% yield. This method minimizes waste and simplifies purification.

Mechanistic Insight : The molecular sieves sequester water, shifting the equilibrium toward amide formation (Le Chatelier’s principle).

Purification and Characterization

Crystallization vs. Chromatography

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 8.94 (s, 1H, pyridine-H), 8.21 (d, J = 8.0 Hz, 1H, pyridine-H), 7.81 (s, 2H, triazole-H), 4.12–4.05 (m, 1H, CH), 2.98–2.91 (m, 2H, CH₂), 1.32 (d, J = 6.8 Hz, 3H, CH₃).

- MS (ESI+) : m/z 356.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency Metrics for Key Methods

| Method | Steps | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Acyl Chloride Coupling | 3 | 72 | 97 | High |

| One-Pot Molecular Sieve | 2 | 85 | 98 | Very High |

| CuAAC Multicomponent | 4 | 68 | 95 | Moderate |

Q & A

Basic Research Questions

Q. How can the synthetic pathway for N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-6-(trifluoromethyl)nicotinamide be optimized to improve yield and purity?

- Methodological Answer : Multi-step synthesis requires careful selection of reaction conditions. For example, polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while catalysts like palladium complexes may accelerate coupling reactions. Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products. Post-synthetic purification via column chromatography or recrystallization in solvents like ethyl acetate/hexane mixtures can improve purity .

Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer : Use a combination of - and -NMR to verify proton and carbon environments, particularly the trifluoromethyl group (distinct -NMR signals at ~-60 ppm) and triazole ring protons (aromatic region). IR spectroscopy confirms amide C=O stretching (~1650–1700 cm). High-resolution mass spectrometry (HRMS) validates molecular weight with <2 ppm error .

Q. How can X-ray crystallography resolve uncertainties in the compound’s stereochemistry?

- Methodological Answer : Grow single crystals via slow evaporation in solvents like dichloromethane/hexane. Use SHELXL for refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks. Validate the 3-methylbutan-2-yl group’s conformation using Cremer-Pople puckering parameters for non-planar rings .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in biological systems?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with enzymes, prioritizing hydrogen bonding (amide/triazole groups) and hydrophobic contacts (trifluoromethyl). Validate predictions with in vitro assays measuring IC values .

Q. What strategies resolve discrepancies between crystallographic and spectroscopic data for this compound?

- Methodological Answer : Cross-validate NMR-derived dihedral angles with X-ray torsion angles. If conflicts arise (e.g., triazole ring puckering), consider dynamic effects: variable-temperature NMR or molecular dynamics simulations can assess conformational flexibility. Adjust refinement parameters in SHELXL to account for disorder .

Q. How do reaction conditions influence the formation of regioisomers during triazole incorporation?

- Methodological Answer : Optimize Huisgen cycloaddition conditions (e.g., Cu(I)-catalyzed vs. strain-promoted). Monitor regioselectivity via -NMR (distinct proton splitting patterns for 1,4- vs. 1,5-triazole isomers). Use kinetic studies (time-resolved IR) to determine if thermodynamic or kinetic control dominates .

Q. What experimental approaches validate the compound’s mechanism of enzyme inhibition?

- Methodological Answer : Employ surface plasmon resonance (SPR) to measure binding kinetics (, ) or isothermal titration calorimetry (ITC) for thermodynamic profiles. Competitive inhibition assays (e.g., varying substrate concentrations with fixed inhibitor) confirm binding mode. Mutagenesis studies identify critical residues for interaction .

Data Analysis & Contradictions

Q. How should researchers address conflicting bioactivity data across different assay platforms?

- Methodological Answer : Standardize assay conditions (pH, temperature, cell line/purity). Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm results. Statistically analyze dose-response curves (Hill slopes, ) to identify outliers. Consider solubility limits in DMSO/water mixtures, which may artifactually reduce apparent potency .

Q. What statistical methods are optimal for analyzing structure-activity relationship (SAR) data for analogs?

- Methodological Answer : Apply multivariate regression (e.g., partial least squares) to correlate substituent properties (Hammett σ, logP) with bioactivity. Use cluster analysis to group analogs by functional group contributions. Validate models via leave-one-out cross-validation or external test sets .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.